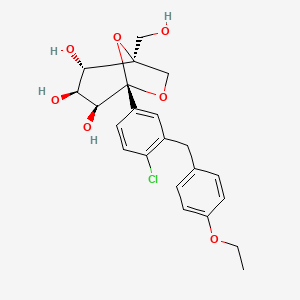
Ertugliflozin Tetraol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ertugliflozin Tetraol is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. It works by reducing the reabsorption of glucose in the kidneys, thereby increasing glucose excretion through urine. This compound is marketed under the brand name Steglatro and is often used in combination with other antidiabetic medications such as metformin and sitagliptin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ertugliflozin Tetraol involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Ertugliflozin Tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like acetonitrile, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed: The major products formed during the synthesis of this compound include intermediate compounds that are subsequently converted into the final product. These intermediates are carefully monitored and purified to ensure the final product’s quality and efficacy .
Applications De Recherche Scientifique
Ertugliflozin Tetraol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying SGLT2 inhibitors and their interactions with glucose transporters. In biology, it is used to investigate the mechanisms of glucose reabsorption and excretion in the kidneys. In medicine, it is extensively studied for its therapeutic effects in managing type 2 diabetes and its potential cardiovascular benefits .
Mécanisme D'action
Ertugliflozin Tetraol exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, thereby lowering the renal threshold for glucose and increasing urinary glucose excretion. The molecular targets involved include the SGLT2 proteins, which are responsible for glucose transport in the kidneys .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Ertugliflozin Tetraol include other SGLT2 inhibitors such as canagliflozin, dapagliflozin, and empagliflozin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic profiles .
Uniqueness: this compound is unique in its high selectivity for SGLT2 over other glucose transporters, which contributes to its efficacy and safety profile. Additionally, it has a favorable pharmacokinetic profile, with a long half-life that allows for once-daily dosing .
Propriétés
Numéro CAS |
1210344-58-3 |
|---|---|
Formule moléculaire |
C22H25ClO7 |
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
(1S,2S,3S,4S,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
MCIACXAZCBVDEE-YFNVTMOMSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



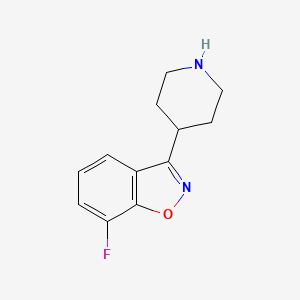


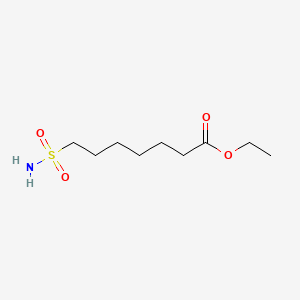
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)

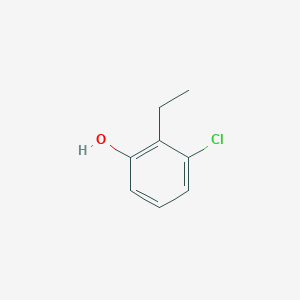
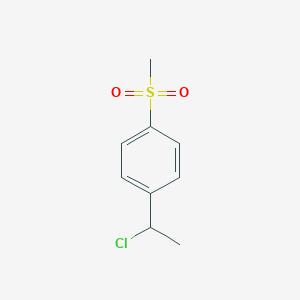
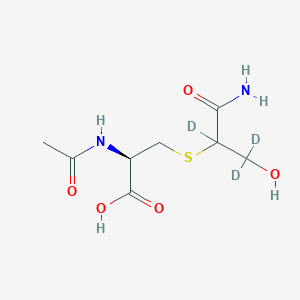
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)


![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
